molecular formula C23H28ClNO2 B13748344 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride CAS No. 101491-46-7

6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride

Cat. No.: B13748344
CAS No.: 101491-46-7
M. Wt: 385.9 g/mol
InChI Key: TXTPAWPBOYTHGO-UHFFFAOYSA-N
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Description

Properties

CAS No.

101491-46-7

Molecular Formula

C23H28ClNO2

Molecular Weight

385.9 g/mol

IUPAC Name

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride

InChI

InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H

InChI Key

TXTPAWPBOYTHGO-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-[(Dipropylamino)methyl]-3-methyl-2-phenyl-4H-1-benzopyran-4-one hydrochloride
  • CAS Registry No.: 101491-46-7
  • Molecular Formula: C₂₃H₂₈ClNO₂
  • Molecular Weight : 394.93 g/mol
  • Structural Features: A flavone backbone substituted with a dipropylaminomethyl group at position 6, a methyl group at position 3, and a phenyl group at position 2. The hydrochloride salt enhances solubility and stability .

Physicochemical Properties :

  • Appearance : Solid (exact form unspecified in evidence).

Potential Applications: Flavone derivatives are studied for their bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride 101491-46-7 C₂₃H₂₈ClNO₂ 394.93 Flavone core, dipropylaminomethyl, methyl groups Neuroprotection, anti-inflammatory
6-Methoxy-N,N-diisopropyltryptamine (6-MeO DiPT) hydrochloride 2426-76-8 C₁₇H₂₆N₂O·HCl 310.9 Indole core, methoxy, diisopropylamine Serotonergic research, psychoactivity
OPC-14714 203395-84-0 C₂₃H₂₈BrN₃O₂ 482.40 Quinolinone core, bromophenyl, piperazinyl Antipsychotic, dopamine modulation

Structural Differences

Core Scaffold: Target Compound: Flavone (4H-1-benzopyran-4-one), a fused benzopyran system with aromatic and ketone groups. 6-MeO DiPT: Indole (1H-indole), a bicyclic structure with a nitrogen-containing heterocycle . OPC-14714: Quinolinone (3,4-dihydro-2(1H)-quinolinone), featuring a nitrogen-containing fused ring system .

Substituent Groups: The target compound’s dipropylaminomethyl group contrasts with 6-MeO DiPT’s diisopropylamine and OPC-14714’s piperazinyl-bromophenyl moiety. These groups influence receptor affinity and pharmacokinetics.

Functional and Pharmacological Contrasts

  • This compound: Flavones are known for modulating GABA receptors and oxidative stress pathways. The dipropylaminomethyl group may enhance lipid solubility, aiding CNS penetration .
  • 6-MeO DiPT Hydrochloride: A tryptamine derivative with serotonergic activity, likely acting as a 5-HT receptor agonist. Its methoxy group and diisopropylamine side chain are critical for hallucinogenic effects .
  • OPC-14714: Targets dopamine and serotonin receptors, with bromine and piperazine groups contributing to antipsychotic activity. Its quinolinone core is associated with dopamine D₂ receptor antagonism .

Research Findings and Limitations

  • Flavone Derivatives: Limited data on the target compound’s efficacy, though structurally related flavones (e.g., chrysin) show anti-anxiety effects in preclinical models .
  • 6-MeO DiPT : Behavioral studies in animals suggest dose-dependent psychoactive effects, but human data are scarce due to regulatory restrictions .
  • OPC-14714 : Demonstrated antipsychotic activity in rodent models, but clinical trials are unreported in the provided evidence .

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